2-(Ethylamino)ethanol

Description

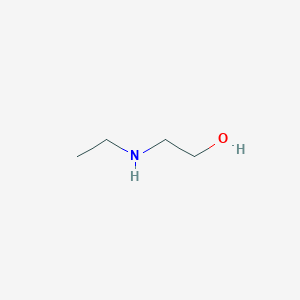

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJDSYMOBYNHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Record name | ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021922 | |

| Record name | 2-(Ethylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylaminoethanol, [combustible liquid label] appears as a colorless liquid with an amine-like odor. Slightly less dense than water. May mildly irritate skin and eyes. At high temperature may decompose to yield toxic oxides of nitrogen., Liquid, Colorless liquid with an odor like amines; [CAMEO] | |

| Record name | ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-(ethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylaminoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10849 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

160 °F (NFPA, 2010) | |

| Record name | ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

110-73-6 | |

| Record name | ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Ethylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(ethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Ethylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLAMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G0G2TK41H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Ethylamino)ethanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Ethylamino)ethanol, a bifunctional organic compound, possesses both a secondary amine and a primary alcohol functional group. This unique structure imparts specific chemical and physical properties that make it a subject of interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering a consolidated reference for this compound. Quantitative data are summarized in structured tables for ease of comparison. While detailed experimental protocols for its synthesis, purification, and analysis are not extensively documented in publicly available literature, this guide outlines the general methodologies mentioned in scientific and patent documents. It is important to note that, based on extensive searches of scientific literature, this compound has not been identified as a significant participant in biological signaling pathways relevant to drug development. Its primary documented biological interaction is related to its mechanism as a corrosion inhibitor.

Chemical Structure and Identification

This compound is a clear, colorless liquid with an amine-like odor. Its structure is characterized by an ethyl group attached to the nitrogen atom of ethanolamine.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | CCNCCO |

| InChI | InChI=1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3 |

| CAS Number | 110-73-6 |

| Molecular Formula | C4H11NO |

digraph "2_Ethylaminoethanol_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of this compound", width=4, height=3]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label="CH3", pos="0,0!"]; C2 [label="CH2", pos="1,0.5!"]; N [label="NH", pos="2,0!"]; C3 [label="CH2", pos="3,0.5!"]; C4 [label="CH2", pos="4,0!"]; O [label="OH", pos="5,0.5!"];

C1 -> C2; C2 -> N; N -> C3; C3 -> C4; C4 -> O; }

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing key data points for laboratory and research applications.

| Property | Value | Reference(s) |

| Molecular Weight | 89.14 g/mol | |

| Appearance | Clear, colorless to slightly yellow liquid | |

| Odor | Amine-like | |

| Boiling Point | 169-170 °C (lit.) | |

| Melting Point | -90 °C (lit.) | |

| Density | 0.914 g/mL at 25 °C (lit.) | |

| Solubility | Miscible with water. Soluble in chloroform (B151607) and methanol (B129727) (slightly). | |

| Vapor Pressure | <1 mmHg (20 °C) | |

| Flash Point | 160 °F (71 °C) | |

| Refractive Index | n20/D 1.441 (lit.) |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in the public domain. However, general methodologies can be inferred from patent literature and analytical application notes for similar compounds.

Synthesis

A common method for the synthesis of this compound involves the reaction of ethylene (B1197577) oxide with ethylamine (B1201723).

General Reaction Scheme:

Caption: Reaction of Ethylene Oxide and Ethylamine.

One patented method describes the production of this compound by the disproportionation reaction of N-ethyldiethanolamine in the presence of a catalyst. Another approach involves reacting a 30% aqueous solution of ethylene oxide with a 70% aqueous solution of ethylamine in a continuous flow microchannel reactor at 35°C. This method reportedly yields N-ethylethanolamine with a purity of 99.2% after dehydration.

Purification

Purification of ethanolamines, including this compound, is typically achieved through vacuum distillation . This method is suitable for separating the compound from starting materials, byproducts, and solvents. The specific conditions (pressure and temperature) would depend on the scale of the purification and the desired purity.

Analytical Methods

Standard analytical techniques can be employed to characterize and quantify this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like this compound. Due to the presence of polar amine and hydroxyl groups, derivatization may be necessary to improve peak shape and thermal stability.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound, particularly for non-volatile impurities. A reverse-phase column with a suitable mobile phase, such as acetonitrile (B52724) and water with an acid modifier, can be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound. A ¹H NMR spectrum of this compound is publicly available.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H and N-H stretching vibrations.

Biological Activity and Signaling Pathways

Extensive literature searches did not reveal any established role of this compound in specific biological signaling pathways relevant to drug development. Its primary documented biological effect is related to its application as a corrosion inhibitor, where it interacts with metal surfaces to form a protective layer.

Mechanism of Corrosion Inhibition

This compound is an effective corrosion inhibitor for metals like carbon steel in aqueous environments. Its inhibitory action is attributed to its ability to adsorb onto the metal surface and form a protective film. This process involves both physical and chemical interactions. The molecule can chelate with metal ions on the surface, and the hydrophobic ethyl group can contribute to the formation of a barrier against corrosive agents.

Caption: Corrosion Inhibition by this compound.

Applications

The primary applications of this compound stem from its chemical properties as a weak base and a nucleophile.

-

Corrosion Inhibitor: Its most prominent use is as a corrosion inhibitor in various industrial processes.

-

Chemical Intermediate: It serves as a building block in the synthesis of a range of other chemicals, including surfactants, emulsifiers, and pharmaceuticals.

-

Solvent: Due to its polarity and hydrogen bonding capabilities, it can be used as a solvent in certain applications.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a versatile chemical with well-defined structural and physicochemical properties. While its primary application lies in industrial processes such as corrosion inhibition, its potential as a chemical intermediate is also significant. For researchers and professionals in drug development, it is crucial to recognize the current lack of evidence for its involvement in biological signaling pathways. Future research may uncover novel biological activities, but based on available data, its utility in this field is not yet established. This guide provides a foundational understanding of this compound, consolidating key technical data to support further research and application development.

In-Depth Technical Guide: Physicochemical Properties of 2-(Ethylamino)ethanol (CAS 110-73-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Ethylamino)ethanol, a versatile organic compound with applications in various industrial and research settings. This document is intended to be a valuable resource for professionals in drug development, chemical synthesis, and materials science, offering detailed data and experimental methodologies.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. This data has been compiled from various reputable sources to ensure accuracy and reliability.

Table 1: Identification and General Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | N-Ethylethanolamine, Ethyl ethanolamine | |

| CAS Number | 110-73-6 | |

| Molecular Formula | C4H11NO | [1] |

| Molecular Weight | 89.14 g/mol | [2][3] |

| Appearance | Colorless to slightly yellow liquid | [2][4] |

| Odor | Amine-like | [2][5] |

Table 2: Thermodynamic Properties

| Property | Value | Reference |

| Melting Point | -90 °C | [2][6][7][8][9][10] |

| Boiling Point | 169-170 °C | [2][7][8] |

| Flash Point | 71 - 78 °C (160 - 172.4 °F) | [2][3][4][6][11][12][13][14][15] |

| Autoignition Temperature | 330 °C | [3][13][14] |

| Vapor Pressure | <1 mmHg at 20 °C | [2][3][7][8][13][16] |

| Vapor Density | 3 (vs air) | [2][13][17] |

Table 3: Physical and Chemical Properties

| Property | Value | Reference |

| Density | 0.914 g/mL at 20-25 °C | [2][3][7][8][13][18] |

| Solubility | Miscible in water, alcohol, and ether. Slightly soluble in Chloroform and Methanol. | [1][2][13][19] |

| Refractive Index (n20/D) | 1.441 | [2][4][7][8] |

| pH | 12.3 (100g/L in H2O at 20°C) | [2][3][6][20] |

| Explosive Limits | 1.6 - 11.7% (V) | [2][3][13][20] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on internationally recognized standards such as those from ASTM and OECD.

Determination of Boiling Point (Following OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Apparatus Setup: A sample of this compound is placed in a boiling tube, which is situated within a liquid bath for uniform heating. A thermometer and a boiling capillary, sealed approximately 1 cm from its lower end, are placed in the boiling tube.[5]

-

Heating: The liquid bath is heated gradually.

-

Observation: As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the capillary.

-

Measurement: The heat source is slightly reduced. The boiling point is recorded as the temperature at which the bubble stream stops, and the liquid begins to rise into the capillary.[5]

References

- 1. laboratuar.com [laboratuar.com]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 6. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 7. store.astm.org [store.astm.org]

- 8. matestlabs.com [matestlabs.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. store.astm.org [store.astm.org]

- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 13. store.astm.org [store.astm.org]

- 14. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 15. ASTM D4052 - eralytics [eralytics.com]

- 16. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 17. store.astm.org [store.astm.org]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. consilab.de [consilab.de]

- 20. laboratuar.com [laboratuar.com]

A Technical Guide to the Synthesis of 2-(Ethylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Ethylamino)ethanol, also known as N-ethylethanolamine, is a valuable chemical intermediate with significant applications in the pharmaceutical industry, as a precursor for various drugs, and in the synthesis of functional chemicals. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, comparative data, and visual representations of the chemical processes. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis, aiming to provide a comprehensive resource for the laboratory and industrial-scale production of this important compound.

Introduction

This compound (C₄H₁₁NO) is a secondary amine and a primary alcohol, a chemical structure that imparts it with versatile reactivity. Its utility as a building block in organic synthesis is well-established, particularly in the preparation of pharmaceuticals, corrosion inhibitors, and surfactants. The efficient and selective synthesis of this compound is, therefore, a topic of considerable interest in both academic and industrial research. This guide explores the most prominent and relevant synthetic routes, providing a critical analysis of each to aid in the selection of the most appropriate method based on factors such as yield, purity, cost, and environmental impact.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical transformations. The most significant of these are:

-

Reaction of Ethylene (B1197577) Oxide with Ethylamine (B1201723): A widely used industrial method.

-

Disproportionation of N-Ethyldiethanolamine: A route that utilizes a common byproduct of the primary synthesis.

-

Catalytic Amination of Ethylene Glycol with Ethylamine: A "green" chemistry approach offering an alternative to traditional methods.

-

Reductive Amination of Glycolaldehyde (B1209225) with Ethylamine: A bio-based route with potential for sustainable production.

The logical relationship and flow between the primary synthesis route and the disproportionation of its byproduct are illustrated below.

Figure 1: Logical relationship between primary synthesis and byproduct valorization.

Reaction of Ethylene Oxide with Ethylamine

This is the most direct and common industrial method for the production of this compound. The reaction involves the nucleophilic attack of ethylamine on the epoxide ring of ethylene oxide. The reaction can be controlled to favor the formation of the desired mono-adduct, though over-reaction to form N-ethyldiethanolamine is a common side reaction.

Figure 2: Synthesis of this compound from Ethylene Oxide and Ethylamine.

This protocol is based on a patented method utilizing a high-throughput continuous flow microchannel reactor.

Materials:

-

30% (w/w) aqueous solution of ethylene oxide

-

70% (w/w) aqueous solution of ethylamine

-

Corning high-throughput continuous flow microchannel reactor

Procedure:

-

Set the temperature of the direct current preheating module of the microchannel reactor to 35°C.

-

Set the flow rate of the 30% ethylene oxide aqueous solution metering pump to 42.0 mL/min.

-

Set the flow rate of the 70% ethylamine aqueous solution metering pump to 20.0 mL/min.

-

Separately pump the ethylene oxide and ethylamine solutions into the preheating module.

-

The preheated solutions are then introduced into the enhanced mass transfer mixing module of the reactor.

-

The reaction mixture is allowed to react for 160 seconds at a reaction temperature of 35°C.

-

Collect the effluent from the outlet of the microchannel reactor.

-

The collected effluent is then dehydrated to obtain the final product.

Expected Outcome: This method has been reported to produce N-ethylethanolamine with a yield of 94% and a liquid phase purity of 99.2%.[1]

Disproportionation of N-Ethyldiethanolamine

N-Ethyldiethanolamine, a common byproduct of the ethylene oxide and ethylamine reaction, can be converted to this compound through a disproportionation reaction. This process is typically carried out at high temperatures in the presence of a specific catalyst.

Figure 3: Disproportionation of N-Ethyldiethanolamine.

This protocol is derived from a patented production method.

Materials:

-

N-Ethyldiethanolamine

-

Manganese oxide catalyst or an alkali metal hydroxide-supporting zirconium oxide catalyst.

-

High-temperature reactor (suitable for liquid or gas phase reactions)

-

Inert gas (e.g., nitrogen)

Catalyst Preparation (Manganese Oxide):

-

To 100 g of 15% ammonia (B1221849) water, add 186 g of a 46% aqueous solution of manganese nitrate (B79036) hexahydrate to precipitate manganese hydroxide (B78521).

-

Filter, wash, and dry the precipitate.

-

Calcify the dried manganese hydroxide in the presence of air at 400°C for 3 hours to obtain the manganese oxide catalyst.

Procedure:

-

The disproportionation reaction can be performed in either a liquid-phase or a gas-phase reactor.

-

Charge the reactor with the chosen catalyst.

-

Introduce N-ethyldiethanolamine into the reactor.

-

Heat the reactor to a temperature between 300°C and 450°C.[2]

-

The reaction can be carried out in the presence of a gas such as hydrogen, nitrogen, or oxygen.

-

The reacted gas containing this compound is then cooled and can be absorbed into water for collection and further purification.

Expected Outcome: In one example, this method resulted in an average yield of this compound of 38.6% with an average conversion rate of N-ethyldiethanolamine of 38.1% over a 2-hour period.[2]

Catalytic Amination of Ethylene Glycol with Ethylamine

This pathway represents a greener approach to this compound synthesis, starting from ethylene glycol, which can be derived from renewable resources. The reaction proceeds via a dehydrogenation-amination-hydrogenation mechanism over a heterogeneous catalyst.

Figure 4: Experimental workflow for the catalytic amination of ethylene glycol.

This protocol is based on analogous catalytic amination reactions of ethylene glycol.

Materials:

-

Ethylene Glycol

-

Ethylamine

-

Supported bimetallic catalyst (e.g., Co-Cu/γ-Al₂O₃)

-

High-pressure autoclave reactor

-

Hydrogen gas

Catalyst Preparation (Co-Cu/γ-Al₂O₃ by impregnation):

-

Prepare an aqueous solution of cobalt nitrate and copper nitrate.

-

Impregnate γ-Al₂O₃ support with the metal nitrate solution.

-

Dry the impregnated support at 120°C.

-

Calcify the dried material in air at 500°C.

-

Reduce the catalyst under a hydrogen flow at an elevated temperature prior to use.

Procedure:

-

Charge the autoclave with the catalyst, ethylene glycol, and ethylamine.

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).

-

Heat the reactor to the reaction temperature (e.g., 180-200°C) with stirring.

-

Maintain the reaction for a specified time (e.g., 4 hours).

-

After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.

-

The reaction mixture is then filtered to remove the catalyst, and the liquid product is purified by distillation.

Expected Outcome: While specific data for the reaction with ethylamine is not readily available, analogous reactions with ammonia to produce ethylenediamine (B42938) show ethylene glycol conversions of over 50% and selectivities to the desired amine products that can be optimized by adjusting reaction conditions and catalyst composition.[3][4]

Reductive Amination of Glycolaldehyde with Ethylamine

A novel and green approach involves the reductive amination of glycolaldehyde, which can be derived from biomass. This pathway offers a potential route from renewable feedstocks to this compound.

Figure 5: Reductive amination of glycolaldehyde.

This protocol is based on studies of reductive amination of glycolaldehyde.[5][6]

Materials:

-

Glycolaldehyde

-

Ethylamine

-

Palladium on carbon (Pd/C) catalyst

-

Methanol (solvent)

-

High-pressure reactor

-

Hydrogen gas

Procedure:

-

In a high-pressure reactor, dissolve glycolaldehyde and ethylamine in methanol.

-

Add the Pd/C catalyst to the solution.

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to a pressure of approximately 75 bar.

-

Heat the reactor to 100°C with stirring.

-

Maintain the reaction for a specified period, monitoring the consumption of hydrogen.

-

After the reaction is complete, cool the reactor, vent the pressure, and filter the reaction mixture to remove the catalyst.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation.

Expected Outcome: Studies on the reductive amination of glycolaldehyde have shown that the choice of solvent and catalyst is crucial for achieving high yields of the desired amino alcohol products, with yields reported to be up to +90 C%.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthesis pathways of this compound.

Table 1: Reaction Conditions

| Pathway | Reactants | Catalyst | Temperature (°C) | Pressure |

| Ethylene Oxide + Ethylamine | Ethylene Oxide, Ethylamine | None (in microreactor) | 35 | Atmospheric (in microreactor) |

| Disproportionation | N-Ethyldiethanolamine | Manganese Oxide or Supported Zirconium Oxide | 300 - 450 | Varies (Liquid or Gas Phase) |

| Catalytic Amination | Ethylene Glycol, Ethylamine, H₂ | e.g., Co-Cu/γ-Al₂O₃ | 180 - 200 | e.g., 4 MPa |

| Reductive Amination | Glycolaldehyde, Ethylamine, H₂ | e.g., Pd/C | 100 | e.g., 75 bar |

Table 2: Performance Metrics

| Pathway | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Ethylene Oxide + Ethylamine | 94 | 99.2 | High yield and purity, established industrial process. | Use of toxic and flammable ethylene oxide, byproduct formation. |

| Disproportionation | ~38.6 | - | Utilizes a byproduct, improving overall process economy. | High temperatures required, moderate yield. |

| Catalytic Amination | - (High conversion expected) | - | "Green" route from potentially renewable feedstock. | Requires high pressure, catalyst development is ongoing. |

| Reductive Amination | Up to 90 (for related products) | - | Bio-based feedstock, potentially sustainable. | Glycolaldehyde is a reactive substrate, selectivity can be a challenge. |

Conclusion

The synthesis of this compound can be accomplished through several effective pathways, each with its own set of advantages and challenges. The reaction of ethylene oxide with ethylamine remains the dominant industrial method due to its high efficiency and well-established technology. However, for a more sustainable and environmentally benign approach, the catalytic amination of ethylene glycol and the reductive amination of glycolaldehyde present promising alternatives, particularly as the chemical industry moves towards bio-based feedstocks. The disproportionation of N-ethyldiethanolamine offers a valuable route for the valorization of a common byproduct, thereby improving the atom economy of the primary synthesis process. The selection of a particular synthetic route will ultimately depend on the specific requirements of the application, including scale, cost, purity, and environmental considerations. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this important chemical intermediate.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. EP2910544A1 - this compound production method - Google Patents [patents.google.com]

- 3. Synthesis of Ethylenediamine by Catalytic Ammoniation of Ethylene Glycol [yyhx.ciac.jl.cn]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Ethylamino)ethanol

This guide provides an overview of the fundamental physicochemical properties of 2-(Ethylamino)ethanol, a significant organic compound utilized in various industrial and research applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format.

Core Chemical Properties

This compound, also known as N-Ethylethanolamine, is a basic amino alcohol.[1] It presents as a colorless liquid with an odor similar to amine.[2][3] This compound is soluble in water.[2][3]

Quantitative Data Summary

The molecular formula and weight are critical identifiers for any chemical compound. The table below summarizes these key quantitative data points for this compound.

| Parameter | Value | Source |

| Molecular Formula | C4H11NO | [1][2][3][4][5] |

| Molecular Weight | 89.14 g/mol | [1][2][3] |

| --- | 89.1362 g/mol | [5] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the common name of the compound and its fundamental chemical properties.

This technical guide is intended for informational purposes for a scientific audience. For safety and handling information, please refer to the appropriate Safety Data Sheet (SDS).

References

A Comprehensive Technical Guide to the Spectroscopic Data of 2-(Ethylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Ethylamino)ethanol (CAS No: 110-73-6), a compound relevant in various chemical and pharmaceutical applications. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented was acquired in a chloroform-d (B32938) (CDCl₃) solvent.

| Assignment (Structure: HO-CH₂-CH₂-NH-CH₂-CH₃) | Chemical Shift (δ) [ppm] | Multiplicity |

| HO-CH₂ - | ~3.66 | Triplet (t) |

| -CH₂ -NH- | ~2.75 | Triplet (t) |

| -NH-CH₂ -CH₃ | ~2.70 | Quartet (q) |

| -CH₂-CH₃ | ~1.13 | Triplet (t) |

| OH , NH | ~3.18 | Broad Singlet (br s) |

¹³C NMR Data

| Assignment (Structure: HO-C¹H₂-C²H₂-NH-C³H₂-C⁴H₃) | Predicted Chemical Shift (δ) [ppm] |

| C¹ (HO-C H₂-) | 60 - 65 |

| C² (-C H₂-NH-) | 50 - 55 |

| C³ (-NH-C H₂-) | 45 - 50 |

| C⁴ (-C H₃) | 14 - 18 |

The IR spectrum of this compound, typically recorded as a neat liquid film, shows characteristic absorption bands for its alcohol and secondary amine functional groups.

| Vibrational Mode | Characteristic Absorption Range [cm⁻¹] | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| N-H Stretch | 3500 - 3300 | Medium |

| C-H Stretch (sp³ hybridized) | 3000 - 2850 | Medium to Strong |

| C-O Stretch | 1260 - 1050 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

The mass spectrum of this compound obtained via electron ionization (EI) shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 89 | 5.7 | [M]⁺ (Molecular Ion) |

| 58 | 100.0 | [CH₂=N⁺H-CH₂-CH₃] |

| 30 | 77.1 | [CH₂=N⁺H₂] |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of high-purity this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

-

Add a small drop of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

-

¹H NMR Data Acquisition (Example for a 400 MHz spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse sequence.

-

Typical parameters: spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Data Acquisition (Example for a 100 MHz spectrometer):

-

Utilize a proton-decoupled pulse program.

-

Typical parameters: spectral width of 0 to 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

For ¹H NMR, integrate the peaks to determine the relative proton ratios.

-

-

Sample Preparation (Neat Liquid Film):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of significant absorption peaks.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., ~1 mg/mL).

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound, for instance, m/z 10 to 150.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound (89.14 g/mol ).

-

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

-

Compare the obtained spectrum with a reference library for confirmation.

-

Solubility of 2-(Ethylamino)ethanol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Ethylamino)ethanol (EAE), a versatile amino alcohol with significant applications in chemical synthesis, pharmaceuticals, and industrial processes. Due to its bifunctional nature, possessing both a secondary amine and a primary alcohol group, EAE exhibits a broad range of solubility in various organic solvents. This document summarizes its solubility profile, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Core Principles of Solubility

The solubility of this compound is governed by its molecular structure, which includes a polar hydroxyl (-OH) group and a secondary amine (-NH-) group, as well as a nonpolar ethyl (-CH2CH3) group. The polar groups can engage in hydrogen bonding with polar solvents, while the ethyl group contributes to its affinity for nonpolar organic solvents. This dual characteristic allows for miscibility with a wide array of solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound across a comprehensive range of organic solvents is not extensively available in published literature, its structural analogs, such as N-methylethanolamine, N,N-dimethylethanolamine, and N,N-diethylethanolamine, are known to be miscible with water, alcohols, ethers, and aromatic solvents.[1][2][3] Based on these characteristics, the expected solubility of this compound is summarized in the table below. It is generally considered miscible with most common polar and many non-polar organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility of this compound |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Miscible |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble to Miscible |

| Esters | Ethyl Acetate | Soluble to Miscible |

| Amides | Dimethylformamide (DMF) | Miscible |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Immiscible |

| Water | Miscible |

Experimental Protocol for Determining Mutual Solubility

The following is a detailed methodology for determining the mutual solubility of this compound with various organic solvents. This protocol is adapted from established methods for determining liquid-liquid phase equilibria.

Objective:

To determine the temperature-composition phase diagram for a binary system of this compound and a selected organic solvent, identifying the upper critical solution temperature (UCST) or lower critical solution temperature (LCST), if they exist within the tested temperature range.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Calibrated thermometer or thermocouple

-

Jacketed glass test tubes or vials with stoppers

-

Heating/cooling circulator bath

-

Magnetic stirrer and stir bars

-

Calibrated pipettes or burettes

-

Analytical balance

Procedure:

-

Preparation of Mixtures:

-

Prepare a series of mixtures of this compound and the organic solvent in sealed, jacketed glass test tubes with varying compositions by weight (e.g., 10%, 20%, 30%, ..., 90% of this compound).

-

Accurately determine the mass of each component using an analytical balance.

-

-

Temperature Control:

-

Place a test tube containing a mixture of known composition into the jacketed vessel connected to a circulating bath.

-

Insert a small magnetic stir bar into the test tube for continuous agitation.

-

-

Determination of Miscibility Temperature (Cloud Point Method):

-

For systems with an expected Upper Critical Solution Temperature (UCST):

-

Start with the two-phase (cloudy) mixture at a low temperature.

-

Slowly increase the temperature of the circulating bath while vigorously stirring the mixture.

-

Record the temperature at which the mixture becomes a single, clear phase (the cloud point disappears). This is the miscibility temperature for that composition.

-

To ensure accuracy, slowly cool the now single-phase solution and record the temperature at which turbidity reappears.

-

The average of these two temperatures is taken as the equilibrium phase transition temperature.

-

-

For systems with an expected Lower Critical Solution Temperature (LCST):

-

Start with the single-phase (clear) mixture at a high temperature.

-

Slowly decrease the temperature of the circulating bath while stirring.

-

Record the temperature at which the mixture becomes turbid (the cloud point appears).

-

Subsequently, slowly heat the mixture and record the temperature at which it becomes clear again.

-

The average of these two temperatures is taken as the equilibrium phase transition temperature.

-

-

-

Data Collection and Analysis:

-

Repeat the measurement for each prepared composition.

-

Plot the miscibility temperatures (y-axis) against the weight percent of this compound (x-axis).

-

The resulting curve is the mutual solubility curve or phase diagram for the binary system. The peak of this curve represents the critical solution temperature (UCST or LCST) and the critical composition.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for this compound and all organic solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the mutual solubility of this compound in an organic solvent.

References

Technical Guide: Safety, Handling, and MSDS of 2-(Ethylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-(Ethylamino)ethanol (CAS No. 110-73-6). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, safe handling protocols, and emergency procedures.

Chemical and Physical Properties

This compound, also known as N-Ethylethanolamine, is a clear, colorless to slightly yellowish liquid with an amine-like odor.[1] It is miscible in water.[2]

| Property | Value | References |

| Molecular Formula | C4H11NO | [3] |

| Molecular Weight | 89.14 g/mol | [3] |

| CAS Number | 110-73-6 | [3] |

| Appearance | Clear, colorless to slightly yellowish liquid | [1] |

| Odor | Amine-like | [3][4] |

| Boiling Point | 169-170 °C | [1] |

| Melting Point | -90 °C | [1] |

| Flash Point | 71-78 °C (160-172.4 °F) | [2] |

| Density | 0.914 g/mL at 25 °C | [1] |

| Vapor Pressure | <1 mmHg at 20 °C | [5] |

| Water Solubility | Miscible | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[4] It is also a combustible liquid.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.[4]

-

H318: Causes serious eye damage.

Toxicological Data

The acute toxicity of this compound has been evaluated in animal studies. The primary routes of exposure are oral, dermal, and inhalation. The substance is readily absorbed through the skin.

| Test | Species | Route | Value | References |

| LD50 | Rat | Oral | 1000 - 2150 mg/kg | [6] |

| LD50 | Rabbit | Dermal | > 2000 mg/kg | [6][7] |

| LC50 | Rat | Inhalation | > 51.3 mg/m³ (8 hours) | [6] |

Summary of Toxicological Effects:

-

Oral Toxicity: Harmful if swallowed, with observed effects in animal studies including dyspnea, apathy, and staggering.[6] Ingestion can cause gastrointestinal tract burns.

-

Dermal Toxicity: Toxic in contact with skin.[6] The substance is readily absorbed and can cause skin burns.[6]

-

Inhalation Toxicity: Causes chemical burns to the respiratory tract.[6]

-

Eye Irritation: Causes serious eye damage, with studies on rabbits showing irreversible effects.[6]

-

Skin Irritation/Corrosion: Causes severe skin burns.[6]

-

Genotoxicity: Based on available in vitro and in vivo studies, this compound is not considered to be genotoxic.[6]

Experimental Protocols

The toxicological data presented are primarily based on studies conducted in accordance with OECD guidelines. While full, detailed experimental reports are not publicly available, the general methodologies are outlined below.

Acute Oral Toxicity (Based on OECD Guideline 401)

An acute oral toxicity study was conducted on Wistar rats.[6]

-

Principle: The test substance is administered in a single dose by gavage to fasted animals. The animals are observed for mortality and clinical signs of toxicity for a set period.

-

Methodology Outline:

-

Animals: Wistar rats (five animals/sex/dose) were used.[6]

-

Fasting: Animals are fasted prior to dosing.

-

Dosing: The chemical was administered by oral gavage at doses of 1470, 2150, 3160, or 5000 mg/kg body weight.[6]

-

Observation Period: Animals are observed for at least 14 days.[8]

-

Observations: Clinical signs (such as dyspnea, apathy, staggering) and mortality are recorded.[6] At the end of the study, a gross necropsy is performed.

-

Acute Dermal Toxicity (Based on OECD Guideline 402)

An acute dermal toxicity study was conducted on Sprague Dawley rats.[6]

-

Principle: The substance is applied to the clipped, intact skin of the animals for a 24-hour period under an occlusive dressing.[6]

-

Methodology Outline:

-

Animals: Sprague Dawley rats were used.[6]

-

Preparation: The fur is removed from the dorsal area of the trunk of the animals approximately 24 hours before the test.

-

Application: The test substance is applied at a dose of 400 or 2000 mg/kg body weight under occlusive conditions for 24 hours.[6]

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[9]

-

Observations: Local skin reactions and systemic effects are recorded.[6] A gross necropsy is performed at the end of the study.

-

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: A single dose of the substance is applied to a small area of the skin of an animal (typically a rabbit). The degree of irritation or corrosion is evaluated at specific intervals.[2]

-

Methodology Outline:

-

Animal: The albino rabbit is the preferred species.[2]

-

Application: 0.5 mL of the liquid is applied to an approximately 6 cm² area of clipped skin under a semi-occlusive dressing for 4 hours.[10]

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[10] The observation can be extended up to 14 days to assess the reversibility of effects.[2]

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

An eye irritation study was conducted on a rabbit.[6]

-

Principle: A single dose of the substance is instilled into the conjunctival sac of one eye of an animal. The untreated eye serves as a control. The degree of irritation is scored for the cornea, iris, and conjunctiva.[8]

-

Methodology Outline:

Signaling Pathways and Mechanism of Toxicity

Specific signaling pathways for the toxicity of this compound are not well-documented in publicly available literature. The corrosive effects are likely due to its alkaline nature, causing chemical burns upon contact with tissues. The systemic toxicity may be related to its ethanol (B145695) and amine moieties. The ethanol portion can be metabolized, potentially leading to the formation of reactive intermediates. However, without specific studies on this molecule, any discussion of signaling pathways would be speculative.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling Workflow

Caption: Workflow for the safe handling of this compound.

Storage Requirements

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed.

-

Store in a designated corrosives area.

-

Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Strong oxidizing agents.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch). Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |

| Skin Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear appropriate protective clothing to prevent skin exposure. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator is recommended for emergencies or instances where exposure levels are not known. |

First Aid Measures

Immediate medical attention is required for any exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention immediately. |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention immediately. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately. |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. |

Fire and Explosion Data

This compound is a combustible liquid.

| Property | Value |

| Flash Point | 71-78 °C (160-172.4 °F) |

| Flammability Limits | Lower: Not available, Upper: Not available |

| Autoignition Temperature | Not available |

Firefighting Measures

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[4] Water mist may be used to cool closed containers.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Spill Response Workflow

References

- 1. jacvam.go.jp [jacvam.go.jp]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. This compound | C4H11NO | CID 8072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound = 98 110-73-6 [sigmaaldrich.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. oecd.org [oecd.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Thermal degradation mechanism of 2-(Ethylamino)ethanol

An In-depth Technical Guide on the Thermal Degradation Mechanism of 2-(Ethylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (EMEA), a secondary amine, is utilized in various industrial applications, including as a solvent for CO2 capture.[1][2] Understanding its thermal stability and degradation pathways is crucial for optimizing process conditions and ensuring operational safety. This technical guide provides a comprehensive overview of the thermal degradation mechanism of this compound, with a particular focus on its behavior in aqueous solutions and in the presence of carbon dioxide. The guide details the primary degradation pathways, identifies key intermediates and final products, and outlines the experimental methodologies used for their characterization.

Introduction

This compound is known for its potential in post-combustion CO2 capture, demonstrating favorable absorption and desorption performance compared to benchmark amines like monoethanolamine (MEA).[2] However, the thermal degradation of such amines is a significant concern in industrial processes, leading to solvent loss, corrosion, and the formation of undesirable byproducts. This guide synthesizes current research to provide a detailed understanding of the chemical transformations EMEA undergoes at elevated temperatures.

Core Thermal Degradation Mechanism

The thermal degradation of this compound, particularly in the presence of CO2, proceeds through a multi-step mechanism involving cyclization and subsequent reactions. The primary pathway is initiated by the formation of a carbamate (B1207046), which then undergoes intramolecular cyclization.[3]

A key intermediate in this process is 3-ethyl-1,3-oxazolidin-2-one (EOZD) .[2] The formation of EOZD can occur through several proposed routes:

-

Ion pair reactions involving protonated EMEA (EMEAH+) and ethyl (2-hydroxyethyl) carbamate (EMEACOO-).[2]

-

A water-catalyzed self-cyclization and dehydration reaction of ethyl (2-hydroxyethyl) carbamic acid (EMEACOOH).[2]

-

A reaction between EMEAH+ and protonated 2-diethylaminoethanol (DEEAH+), which is formed from methylation and demethylation reactions of EMEA.[2]

Once formed, the intermediate EOZD can be further transformed into the stable final product, N,N-ethyl-N′-(2-hydroxyethyl) ethylenediamine (B42938) (DEHEED) .[2]

It has been noted that the presence of an ethyl group as an electron-donating substituent makes EMEA more susceptible to thermal degradation compared to monoethanolamine (MEA).[2]

Quantitative Data

While a detailed quantitative analysis of the thermal degradation of this compound, including specific degradation rates at various temperatures and product yields, is not extensively available in the public domain, research on analogous amines provides some context. For instance, studies on 2-aminoethylethanolamine (AEEA) have shown significant degradation at 135°C in the presence of CO2 over a period of four weeks, with 1-(2-Hydroxyethyl)-2-imidazolidinone (a compound structurally similar to EOZD) being the most abundant degradation product.[4]

Table 1: Key Compounds in the Thermal Degradation of this compound

| Compound Name | Abbreviation | Role in Degradation Pathway |

| This compound | EMEA | Starting Material |

| 3-ethyl-1,3-oxazolidin-2-one | EOZD | Key Reaction Intermediate |

| N,N-ethyl-N′-(2-hydroxyethyl) ethylenediamine | DEHEED | Stable Final Product |

Experimental Protocols

The investigation of the thermal degradation of this compound and similar amines typically involves a combination of controlled heating experiments and subsequent analysis of the degradation products.

Thermal Degradation Experiments

A common protocol for studying thermal degradation involves heating the amine solution in a sealed, inert environment.

-

Apparatus: 316 stainless steel cylinders equipped with Swagelok® endcaps are frequently used to contain the sample during heating.[3]

-

Sample Preparation: An aqueous solution of this compound (e.g., 30 wt%) is prepared. For studies involving the effect of CO2, the solution is sparged with CO2 gas to a specific loading (e.g., 0.4 moles of CO2 per mole of amine).[5]

-

Heating Conditions: The sealed cylinders are placed in an oven at a constant elevated temperature (e.g., 135°C) for a defined period (e.g., several weeks).[4]

Analytical Methodologies

Following the heating period, the composition of the degraded sample is analyzed to identify and quantify the degradation products.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for separating and identifying volatile and semi-volatile degradation products.

-

Sample Preparation: The degraded amine solution is typically diluted with a suitable solvent (e.g., methanol) before injection to prevent column overload and instrument contamination.[4]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Chromatographic Conditions (Example for a similar amine):

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to generate fragment ions, which are used to identify the compounds by comparison with mass spectral libraries (e.g., NIST).

4.2.2. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to determine the thermal stability of this compound by measuring changes in mass and heat flow as a function of temperature.

-

TGA Protocol:

-

A small sample of this compound is placed in a crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored, and the temperature at which significant mass loss occurs is determined as the onset of decomposition.

-

-

DSC Protocol:

-

A sample is placed in a sealed pan, and an empty pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured, revealing endothermic or exothermic events such as melting, boiling, and decomposition.

-

Visualizations

Thermal Degradation Pathway of this compound

Caption: Primary thermal degradation pathway of this compound.

Experimental Workflow for Degradation Analysis

References

- 1. Collection - Thermal Degradation Mechanism of 2â(Ethylamino) Ethanol Aqueous Solution within a Postcombustion CO2 Capture Process - Industrial & Engineering Chemistry Research - Figshare [figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uknowledge.uky.edu [uknowledge.uky.edu]

Reactivity profile of 2-(Ethylamino)ethanol with common reagents

Reactivity Profile of 2-(Ethylamino)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of this compound (also known as N-Ethylethanolamine), a bifunctional molecule featuring a secondary amine and a primary alcohol. Its unique structure allows for selective reactions at either the nitrogen or oxygen atom, making it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other functional chemicals.[1][2][3]

Overview of Reactivity

This compound, with the chemical formula C₂H₅NHCH₂CH₂OH[4][5], possesses two primary reactive centers: the nucleophilic secondary amine and the primary alcohol. The reactivity can be directed towards one functional group over the other by carefully selecting reagents and reaction conditions.

-

Amine Reactions: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base. It readily reacts with electrophiles such as acylating agents, alkylating agents, and acids.[6]

-

Alcohol Reactions: The hydroxyl group can act as a nucleophile (especially when deprotonated) or undergo oxidation. Common reactions include esterification, etherification, and oxidation to aldehydes or carboxylic acids.

The chemoselectivity of reactions is often governed by the nature of the electrophile and the reaction conditions. For instance, highly reactive acyl chlorides will typically acylate the more nucleophilic amine preferentially, whereas esterification of the alcohol often requires acid catalysis and heat.

Diagram: General Reactivity Pathways

The following diagram illustrates the principal transformation pathways for this compound when treated with common classes of reagents.

References

2-(Ethylamino)ethanol: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylamino)ethanol, also known as N-ethylethanolamine, is a bifunctional organic compound featuring both a secondary amine and a primary alcohol functional group.[1][2][3] This unique structural characteristic makes it a highly versatile and valuable building block in organic synthesis.[1][4] Its ability to participate in a wide range of chemical transformations allows for the construction of diverse molecular architectures, from relatively simple derivatives to complex heterocyclic systems. Consequently, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, surfactants, and corrosion inhibitors.[1][5] This guide provides a comprehensive overview of the physicochemical properties, core reactions, and synthetic applications of this compound, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a colorless to slightly yellow, viscous liquid with a characteristic amine-like odor.[1][6][7] It is miscible with water and most organic solvents, a property that enhances its utility in a variety of reaction conditions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₄H₁₁NO[6][8] |

| Molecular Weight | 89.14 g/mol [6][8][9] |

| CAS Number | 110-73-6[5][9] |

| Melting Point | -90 °C[7][9] |

| Boiling Point | 169-170 °C[7][9] |

| Density | 0.914 g/mL at 25 °C[7][9] |

| Refractive Index (n20/D) | 1.441[7][9] |

| Flash Point | 71 - 78 °C (160 - 172.4 °F)[7][9][10] |

| Vapor Pressure | <1 mmHg at 20 °C[9][10] |

| Water Solubility | Miscible[7][10] |

| pKa | 15.26 ± 0.10 (Predicted)[7] |

Core Reactions and Synthetic Applications

The dual functionality of this compound allows for a variety of synthetic transformations, making it a staple in the synthesis of more complex molecules.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the reaction of ethylene (B1197577) oxide with ethylamine (B1201723).[7] This reaction can be performed efficiently in a continuous flow microchannel reactor, affording high yields and purity.[8]

N-Alkylation and O-Alkylation Reactions

The presence of both a secondary amine and a primary alcohol allows for selective N- or O-alkylation under appropriate reaction conditions. N-alkylation of the secondary amine is a common transformation used to introduce a wide range of substituents.[11][12] These reactions are fundamental in the synthesis of various pharmaceutical agents. O-alkylation, while also possible, often requires different conditions to achieve selectivity.[13]

Precursor to Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. For example, it can undergo cyclization reactions to form oxazolidines.[14]

Role in Pharmaceutical Synthesis

The this compound scaffold is present in numerous biologically active molecules. It is a key intermediate in the synthesis of various pharmaceuticals, including:

-

Antimalarial and Antihypertensive Drugs: The 2-[(4-aminopentyl)(ethyl)amino]ethanol side chain, derived from precursors like this compound, is a common structural motif in drugs such as hydroxychloroquine (B89500) and chloroquine.[15]

-

β2-Adrenergic Agonists: Derivatives of 2-(alkylamino)ethanol are structural isomers of β2 agonists like clenproperol (B30792) and clenpenterol, which are used for their bronchodilator effects.[16]

-

Quinoline (B57606) Derivatives: It can be used to synthesize substituted quinoline derivatives which have shown a broad range of biological activities.[15]

The following diagram illustrates a generalized synthetic workflow utilizing this compound as a precursor.

Caption: Generalized synthetic workflow using this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for its synthesis and a key subsequent reaction.

Protocol 1: Synthesis of this compound via Continuous Flow

This protocol is based on the reaction of ethylene oxide and ethylamine in a microchannel reactor.[8]

Materials:

-

30% (w/w) aqueous solution of ethylene oxide

-

70% (w/w) aqueous solution of ethylamine

-

Corning high-throughput continuous flow microchannel reactor

Procedure:

-

Set the temperature of the preheating module of the microchannel reactor to 35°C.

-

Pump the 30% ethylene oxide solution at a flow rate of 42.0 mL/min and the 70% ethylamine solution at a flow rate of 20.0 mL/min into the reactor.[8]

-

Allow the reactants to mix and react in the enhanced mass transfer mixing module for a residence time of 160 seconds at 35°C.[8]

-

Collect the effluent from the reactor outlet.

-

Dehydrate the collected effluent to obtain the final product, N-ethylethanolamine.

Quantitative Data:

| Parameter | Value |

| Reactants | Ethylene oxide, Ethylamine[8] |

| Reaction Temperature | 35°C[8] |

| Reaction Time | 160 seconds[8] |

| Yield | 94%[8] |

| Purity (Liquid Phase) | 99.2%[8] |

Protocol 2: Representative N-Alkylation of an Amine using a Ruthenium Catalyst

This protocol is a representative example of N-alkylation via a "borrowing hydrogen" strategy, a modern and efficient method for forming C-N bonds.[17] While the original protocol uses a different amino alcohol, the principles are directly applicable to reactions involving this compound.

Materials:

-

[Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)

-

Xantphos (Ligand)

-

Potassium tert-butoxide (Base)

-

Amine (e.g., Morpholine)

-

This compound (as the alcohol component)

-

Anhydrous Toluene (B28343) (Solvent)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the ruthenium catalyst, Xantphos, and potassium tert-butoxide.[17]

-

Add anhydrous toluene and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.[17]

-

Add the amine substrate and this compound to the reaction mixture.

-

Heat the reaction mixture to reflux (e.g., 110 °C) and stir for 24 hours.[17]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by slowly adding water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[17]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure N-alkylated product.[17]

Biological Pathway Modulation

As a precursor to β2-adrenergic agonists, derivatives of this compound can ultimately lead to compounds that modulate the β2-adrenergic signaling pathway. This pathway is crucial in regulating smooth muscle relaxation, particularly in the bronchioles of the lungs.

Caption: Representative β2-adrenergic signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[3][9][18] It is also combustible.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[9] All work should be conducted in a well-ventilated fume hood.[17]

Conclusion